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Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
Bromoimidazo[1,2-b]pyridazine, a key intermediate in the synthesis of pharmaceutical
compounds such as the tyrosine kinase inhibitor, Ponatinib.[1] This document outlines detailed
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform
Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.
While a complete, experimentally verified dataset for 3-Bromoimidazo[1,2-b]pyridazine is not
readily available in public literature, this guide presents expected spectroscopic values based
on the analysis of structurally similar imidazo[1,2-b]pyridazine derivatives. These estimations,
coupled with detailed methodologies and visual workflows, offer a valuable resource for
researchers involved in the synthesis, characterization, and quality control of this important
heterocyclic compound.

Introduction

3-Bromoimidazo[1,2-b]pyridazine is a heterocyclic aromatic compound of significant interest
in medicinal chemistry. Its rigid, bicyclic core serves as a versatile scaffold in the design of
kinase inhibitors and other therapeutic agents. Accurate and thorough spectroscopic analysis is
paramount for confirming the identity, purity, and structural integrity of this compound during
synthesis and drug development processes. This guide details the standard spectroscopic
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techniques employed for the characterization of 3-Bromoimidazo[1,2-b]pyridazine and
provides a framework for the interpretation of the resulting data.

Physicochemical Properties

Basic physicochemical properties of 3-Bromoimidazo[1,2-b]pyridazine are summarized in the

table below.
Property Value Reference
CAS Number 18087-73-5 [1]
Molecular Formula CeHaBrNs [2]
Molecular Weight 198.02 g/mol [2]
Appearance White to pale yellow

solid/crystal

Melting Point 148.0 to 152.0 °C
Purity =298% [2]

Spectroscopic Data (Expected Values)

The following tables present the expected spectroscopic data for 3-Bromoimidazo[1,2-
b]pyridazine. These values are derived from the analysis of closely related imidazo[1,2-
b]pyridazine derivatives and general principles of spectroscopic interpretation for such
heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at O ppm.

Table 1: Expected *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (J, Hz)
~8.10 dd J=45,15 H-6
~7.85 S H-2
~7.50 dd J=9.0,15 H-8
~6.90 dd J=9.0,45 H-7

Table 2: Expected 13C NMR Data (125 MHz, CDCIs)

Chemical Shift (6, ppm) Assignment
~145.0 C-8a

~142.0 C-5

~128.0 C-6

~125.0 C-2

~118.0 C-8

~115.0 C-7

~105.0 C-3

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium C-H stretching (aromatic)
1630 - 1580 Strong C=N stretching

1550 - 1450 Strong C=C stretching (aromatic ring)
1300 - 1000 Medium C-N stretching

850 - 750 Strong C-H out-of-plane bending

650 - 550 Medium C-Br stretching

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron lonization - EI)

mlz Relative Intensity (%) Assignment

197/199 High [M]* (presence of Br isotopes)
118 Medium [M - Br]*

91 Medium [CsH3N2]*

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Expected UV-Vis Absorption Maxima (in Ethanol)

Molar Absorptivity (g, .
Amax (nm) I 2 Transition
‘mol—*-cm~

~250 ~20,000 m— T

~310 ~5,000 m— T

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of 3-
Bromoimidazo[1,2-b]pyridazine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound by
analyzing the chemical environment of its hydrogen and carbon atoms.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of 3-Bromoimidazo[1,2-b]pyridazine in
approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). Add a small
amount of Tetramethylsilane (TMS) as an internal standard (0O ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance
500 MHz spectrometer.

e 1H NMR Acquisition:
o Record the spectrum at a frequency of 500 MHz.
o Employ a standard pulse sequence (e.g., zg30).
o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Record the spectrum at a frequency of 125 MHz.
o Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
o Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).
o Alarger number of scans will be necessary due to the lower natural abundance of 3C.

o Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase
correction, baseline correction, and referencing the chemical shifts to TMS.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 3-Bromoimidazo[1,2-b]pyridazine with approximately 100 mg of dry, IR-
grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is
obtained.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

e Instrumentation: Use an FT-IR spectrometer, such as a PerkinElmer Spectrum Two FT-IR
Spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder.

[e]

Acquire the sample spectrum over a range of 4000-400 cm~1.

(¢]

Co-add multiple scans to improve the signal-to-noise ratio.

o Data Processing: The software automatically ratios the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound,
confirming its elemental composition.

Methodology:
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e Sample Preparation: Dissolve a small amount of 3-Bromoimidazo[1,2-b]pyridazine in a
suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1
mg/mL.

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EIl) source.

o Data Acquisition:

o Introduce the sample into the ion source. For GC-MS, the sample is vaporized and
separated on a GC column before entering the mass spectrometer.

o lonize the sample using a standard electron energy (e.g., 70 eV for EI).

o Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-
300).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M*)
and characteristic fragment ions. The isotopic pattern of bromine (*°Br and 8Br in
approximately a 1:1 ratio) should be evident in the molecular ion and bromine-containing
fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule and determine its
absorption properties in the UV-Vis region.

Methodology:
e Sample Preparation:

o Prepare a stock solution of 3-Bromoimidazo[1,2-b]pyridazine in a UV-grade solvent
(e.g., ethanol or acetonitrile) of known concentration.

o Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 -
1.0 AU).
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e Instrumentation: Use a dual-beam UV-Vis spectrophotometer, for example, a Shimadzu UV-
2600.

o Data Acquisition:

o Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other
with the sample solution.

o Record the spectrum over a wavelength range of approximately 200-400 nm.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax) and calculate the
molar absorptivity (€) using the Beer-Lambert law (A = €cl), where A is the absorbance, c is
the concentration, and | is the path length of the cuvette.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Data Acquisition

Acquire 13C Spectrum

Sample Preparation

Place tube in
NMR spectrometer
(e.9., 500 MH2)

Dissolve 5-10 mg of sample
in ~0.7 mL of deuterated solvent
(e.9., CDCI3)

‘Analyze chemical shifts,
coupling constants,
and integration

Add TMS as
internal standard

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
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Caption: Workflow for FT-IR Spectroscopic Analysis.
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Caption: Workflow for Mass Spectrometry Analysis.
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Caption: Workflow for UV-Vis Spectroscopic Analysis.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the direct
interaction of 3-Bromoimidazo[1,2-b]pyridazine with biological signaling pathways. Its
primary role in the literature is as a synthetic intermediate for more complex, biologically active
molecules. The final products derived from this compound, such as Ponatinib, are known to
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inhibit multiple tyrosine kinases, thereby affecting signaling pathways involved in cell
proliferation and survival, such as the BCR-ABL pathway in chronic myeloid leukemia. Further
research would be required to determine if 3-Bromoimidazo[1,2-b]pyridazine itself possesses
any intrinsic biological activity.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-
Bromoimidazo[1,2-b]pyridazine. While a complete set of experimentally validated spectral
data is not currently available, the expected values and detailed protocols presented herein
serve as a valuable resource for researchers in the fields of medicinal chemistry and drug
development. The provided workflows and methodologies will aid in the synthesis,
characterization, and quality control of this important pharmaceutical intermediate, ensuring the
integrity of downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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